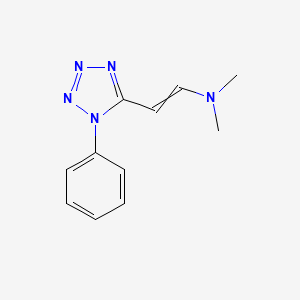
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- is a chemical compound known for its unique structure and properties. It contains an ethenamine backbone with a phenyl-tetrazole moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- typically involves the reaction of N,N-dimethylethenamine with a phenyl-tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving multiple purification steps to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ethenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The phenyl-tetrazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog with similar amine functionality.
N,N-Dimethyl-1-phenyl-2-ethanamine: Shares structural similarities but lacks the tetrazole moiety.
N,N-Dimethyl-2-(2-methylphenoxy)ethanamine: Another related compound with different substituents.
Uniqueness
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- stands out due to its unique combination of the ethenamine backbone and the phenyl-tetrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
125037-77-6 |
|---|---|
Molekularformel |
C11H13N5 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)ethenamine |
InChI |
InChI=1S/C11H13N5/c1-15(2)9-8-11-12-13-14-16(11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
YSIJXBPCNIAXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
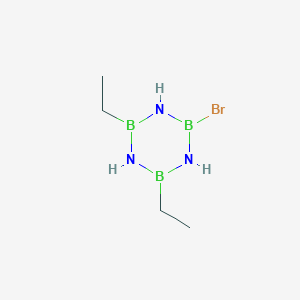
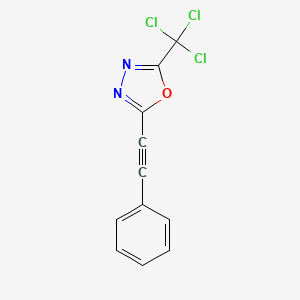
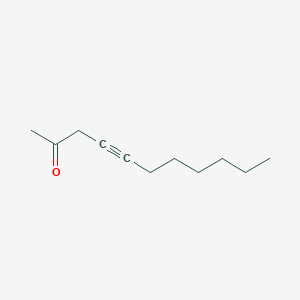
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
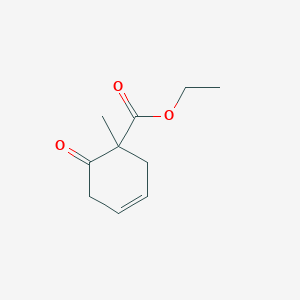

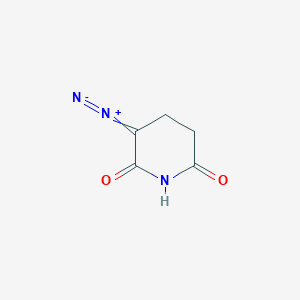
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

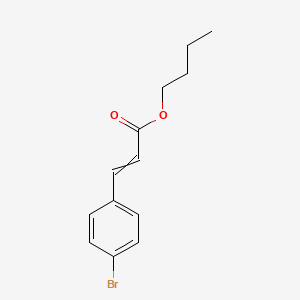
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

